Cas no 849067-97-6 (1H-pyrrolo[2,3-b]pyridin-5-ylmethanol)
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
- (1H-Pyrrolo[2,3-B]Pyridin-5-YL)-Methanol
- (1H-pyrrolo[2,3-b]pyridine-5-yl)-methanol
- 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol
- 1H-Pyrrolo[2,3-b]pyridine-5-methanol
- 5-Hydroxymethyl-7-azaindole
- AK139848
- 5-(HYDROXYMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- PubChem16629
- HECHZAPQJASYJL-UHFFFAOYSA-N
- FCH861424
- 0605AF
- PB27930
- API0000904
- OR345425
- AX8023430
- (1H-pyrrolo[2,3-b]
- SCHEMBL3348784
- AS-50569
- 849067-97-6
- P10595
- A1-04851
- CS-0002365
- AKOS006290462
- ZIB06797
- MFCD08457786
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol, AldrichCPR
- SY097453
- DTXSID80628564
-
- MDL: MFCD08457786
- Inchi: 1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10)
- InChI Key: HECHZAPQJASYJL-UHFFFAOYSA-N
- SMILES: OCC1C=C2C(NC=C2)=NC=1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9
- XLogP3: 0.4
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 126-127°C
- Boiling Point: 376.7±27.0 °C at 760 mmHg
- Flash Point: 181.6±23.7 °C
- Refractive Index: 1.721
- PSA: 48.91000
- LogP: 1.05520
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H177623-1g |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 97% | 1g |
¥2508.90 | 2023-09-02 | |
| Alichem | A109000243-250mg |
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 98% | 250mg |
$652.80 | 2023-08-31 | |
| Alichem | A109000243-500mg |
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 98% | 500mg |
$940.80 | 2023-08-31 | |
| Alichem | A109000243-1g |
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 98% | 1g |
$1685.00 | 2023-08-31 | |
| Chemenu | CM108713-100mg |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 95%+ | 100mg |
$99 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H898823-1g |
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol |
849067-97-6 | ≥95% | 1g |
2,629.80 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000893-1G |
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol |
849067-97-6 | 1g |
¥10696.47 | 2023-11-14 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06057-5g |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol |
849067-97-6 | 95% | 5g |
$600 | 2023-09-07 | |
| Matrix Scientific | 024680-500mg |
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol |
849067-97-6 | 500mg |
$191.00 | 2023-09-09 | ||
| Matrix Scientific | 024680-250mg |
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol |
849067-97-6 | 250mg |
$124.00 | 2023-09-09 |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Production Method
Production Method 1
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Raw materials
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Preparation Products
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Suppliers
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol
Chemical Profile of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol (CAS No. 849067-97-6)
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol, identified by the chemical abstracts service number CAS No. 849067-97-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The structural motif of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol combines the nitrogen-rich environment of the pyrrolopyridine ring system with a hydroxymethyl substituent at the 5-position, which introduces a versatile handle for further chemical modifications and functionalization.
The significance of this compound lies in its structural features, which make it a promising candidate for drug discovery and development. The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, frequently encountered in bioactive molecules targeting various biological pathways. Its ability to interact with biological macromolecules such as proteins and enzymes makes it an attractive building block for designing novel therapeutic agents. Moreover, the presence of a hydroxymethyl group at the 5-position provides opportunities for derivatization, allowing chemists to explore diverse chemical space and optimize pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol as a lead compound. Studies have demonstrated that the compound can engage with multiple binding pockets in target proteins, suggesting its utility in developing multitarget drugs. This capability is particularly valuable in addressing complex diseases that require modulation of multiple pathways simultaneously. The hydroxymethyl group at the 5-position can be readily modified through various chemical reactions, such as etherification, esterification, or alkylation, enabling the synthesis of a wide array of analogs with tailored biological activities.
In the context of drug discovery, 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol has been explored as a precursor for more complex molecules. Its pyrrolopyridine core is known to exhibit properties that are conducive to drug-likeness, including favorable solubility and metabolic stability. The hydroxymethyl substituent serves as a key functional group that can be incorporated into larger scaffolds through condensation reactions or nucleophilic additions. This flexibility makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns.
The compound's relevance is further underscored by its potential applications in treating neurological disorders. Pyrrolopyridine derivatives have shown promise in modulating neurotransmitter systems, making them candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The unique structural features of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol, particularly the combination of the pyrrolopyridine ring system with the hydroxymethyl group, contribute to its potential as an intermediate in synthesizing novel neuromodulators.
From a synthetic chemistry perspective, 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol exemplifies the importance of heterocyclic compounds in medicinal chemistry. The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Advances in catalytic processes and transition-metal-catalyzed reactions have enabled more efficient routes to complex heterocycles like 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol, reducing both reaction times and byproduct formation. These improvements are crucial for scaling up production and ensuring cost-effective manufacturing processes.
The versatility of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol extends to its role as a building block in fragment-based drug design (FBDD). Fragment-based approaches rely on identifying small molecule fragments that bind to target proteins with high affinity. These fragments can then be linked together or modified to generate more potent lead compounds. The structural simplicity and modularity of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol make it an excellent candidate for such strategies.
In summary,1H-pyrrolo[2,3-b]pyridin-5-ylmethanol (CAS No. 849067-97-6) represents a significant advancement in pharmaceutical research due to its structural complexity and functional diversity. Its applications span drug discovery across multiple therapeutic areas, highlighting its potential as both an intermediate and a lead compound. As research continues to uncover new biological targets and synthetic methodologies,1H-pyrrolo[2,3-b]pyridin-5-ylmethanol is poised to play an increasingly important role in the development of next-generation therapeutics.
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